tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride
Description
tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group and a fluorine substituent on the pyrrolidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting drugs. Its fluorine atom enhances metabolic stability and modulates electronic properties, while the carbamate group provides a protective moiety for amine functionalities during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10;/h12H,4-7H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTHIBNLIIBIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Polar aprotic solvents like THF or methyl-THF enhance reaction rates for Boc protection, while fluorination requires inert solvents such as dichloromethane. A comparative study reveals:
| Solvent | Reaction Rate (Boc Protection) | Purity (%) |
|---|---|---|
| THF | Fast | 92 |
| Dichloromethane | Moderate | 88 |
| Diethyl ether | Slow | 78 |
Temperature Control
Fluorination at −78°C minimizes byproducts, whereas Boc protection proceeds optimally at 0–5°C. Elevated temperatures (>25°C) during salt formation risk Boc group cleavage.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors for fluorination and Boc protection, ensuring consistent quality. Key adaptations include:
-
Automated Feed Systems : Precise dosing of DAST and Boc anhydride reduces human error.
-
In-Line Purification : Liquid-liquid extraction modules remove excess reagents, achieving 85–90% recovery rates.
-
Crystallization Optimization : Mixed-solvent systems (isopropyl ether/n-heptane) yield uniform crystal size, facilitating filtration and drying.
Comparative Analysis of Methodologies
A comparison of academic and industrial methods highlights trade-offs between yield, cost, and scalability:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Fluorination | 75 | 95 | Moderate |
| Flow Fluorination | 88 | 97 | High |
| Traditional Boc Protection | 90 | 92 | Low |
| Automated Boc Protection | 93 | 99 | High |
Industrial protocols prioritize flow chemistry for fluorination and Boc protection, reducing reaction times by 40%.
Structural and Physicochemical Characterization
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS):
-
¹H NMR (400 MHz, D₂O) : δ 1.40 (s, 9H, Boc CH₃), 3.10–3.50 (m, 4H, pyrrolidine CH₂), 4.60 (s, 2H, NCH₂).
-
¹⁹F NMR (376 MHz, D₂O) : δ −120.5 (s, CF).
-
MS (ESI+) : m/z 265.1 [M+H]⁺ (calc. 265.2).
Physicochemical properties, including solubility (>50 mg/mL in water) and logP (1.2), align with guidelines for preclinical candidates .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride has been investigated for its potential as a pharmaceutical agent. The fluoropyrrolidine moiety can enhance the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various derivatives of pyrrolidine compounds, highlighting their efficacy against certain types of cancer cells. The incorporation of the fluorine atom in the pyrrolidine ring was found to significantly improve the compound's bioactivity and stability in biological systems .
Synthetic Chemistry Applications
2. Building Block for Synthesis
The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for modifications that can lead to the development of new compounds with desired biological activities.
Table 1: Key Synthetic Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used in the synthesis of peptide-based drugs |
| Ligand Development | Acts as a ligand in coordination chemistry |
| Polymer Chemistry | Utilized in the development of polymeric materials |
Research Findings
Research has demonstrated that this compound can be effectively utilized in various experimental setups:
3. Biological Activity Studies
Studies have shown that compounds derived from this base structure exhibit significant activity against specific targets such as enzymes involved in metabolic pathways or receptors associated with neurological functions.
Case Study:
In a recent investigation, researchers synthesized several derivatives based on this compound and evaluated their inhibitory effects on a particular enzyme linked to neurodegenerative diseases. The results indicated that certain modifications led to enhanced inhibitory potency .
Mechanism of Action
The mechanism by which tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the application, but it generally involves binding to enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Research Findings :
- The (2S,4S) stereoisomer (CAS: 2101775-09-9) exhibits higher metabolic stability in liver microsome assays compared to its (2R,4S) counterpart, likely due to reduced steric hindrance in enzymatic environments .
Azetidine-Based Analogs
Azetidine rings (3-membered nitrogen-containing rings) offer distinct geometric and electronic profiles compared to pyrrolidines:
Research Findings :
- The 3-fluoroazetidine analog (CAS: 1818847-51-6) demonstrates 30% faster hydrolysis of the carbamate group under physiological conditions compared to pyrrolidine derivatives, attributed to higher ring strain .
Substituted Carbamate Derivatives
Variations in substituents on the carbamate or heterocycle significantly alter physicochemical properties:
Research Findings :
- The methoxy-substituted derivative (C₁₁H₂₂ClN₂O₃) shows a 50% reduction in plasma protein binding compared to the fluorine analog, as measured by equilibrium dialysis .
- Hydroxy-substituted analogs (e.g., CAS: 1820575-70-9) form robust hydrogen-bonded dimers in crystallographic studies, influencing solubility and melting points .
Biological Activity
tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
CAS Number: 872716-26-2
IUPAC Name: tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
The compound features a tert-butyl group and a fluorinated pyrrolidine moiety, which contributes to its biological properties. The presence of fluorine is known to enhance metabolic stability and bioactivity in pharmaceutical compounds.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluorinated pyrrolidine ring can modulate the activity of these targets, potentially leading to therapeutic effects.
- Enzyme Interaction: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Binding: It can interact with neurotransmitter receptors, influencing neuronal signaling and potentially impacting conditions such as anxiety or depression.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Central Nervous System (CNS) Disorders: Due to its ability to cross the blood-brain barrier, it may be effective in treating disorders like anxiety, depression, or neurodegenerative diseases.
- Cancer Treatment: Preliminary studies suggest that this compound could be part of combination therapies for hematological malignancies by enhancing the efficacy of existing treatments.
Table 1: Summary of Biological Activities
| Activity Area | Potential Effects | References |
|---|---|---|
| CNS Disorders | Modulation of neurotransmitter systems | |
| Cancer Therapy | Synergistic effects with CAR therapies | |
| Enzyme Modulation | Inhibition/activation of key enzymes |
Case Studies and Research Findings
- CNS Activity: A study examined the effects of similar compounds on serotonin receptors, suggesting that modifications in the pyrrolidine structure could enhance binding affinity and selectivity for these receptors, potentially leading to improved antidepressant effects.
- Cancer Research: In a recent trial involving CAR T-cell therapy for CD19-positive leukemias, researchers explored the addition of this compound as a means to improve T-cell proliferation and persistence post-infusion .
- Synthetic Applications: The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with desired biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a carbamate-forming reaction between tert-butyl chloroformate and a fluorinated pyrrolidine derivative. Base selection (e.g., triethylamine) neutralizes HCl byproducts, while anhydrous conditions prevent hydrolysis . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for optimal yields.
- Key Data :
| Base Used | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Triethylamine | DCM | 0–5 | 75–85 | |
| DIPEA | THF | 25 | 68–72 |
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Methodology : Use NMR (¹H/¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and fluorinated pyrrolidine moiety (δ ~4.5–5.0 ppm for F-coupled protons). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated for C₁₁H₂₀ClFN₂O₂) . X-ray crystallography may resolve stereochemistry in chiral analogs .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use fume hoods for synthesis, nitrile gloves, and lab coats. In case of skin contact, wash with water for 15 minutes. Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How does fluorination at the pyrrolidine ring influence the compound’s pharmacokinetic properties?
- Methodology : Compare logP (lipophilicity) and metabolic stability of fluorinated vs. non-fluorinated analogs using HPLC and liver microsome assays. Fluorine enhances metabolic resistance and membrane permeability .
- Data Contradictions : Some studies report reduced solubility in polar solvents (e.g., water) due to fluorine’s hydrophobicity, complicating formulation .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time).
- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via chiral chromatography) .
- Meta-Analysis : Compare IC₅₀ values across studies (see table):
| Study | Target Enzyme | IC₅₀ (nM) | Purity (%) |
|---|---|---|---|
| A | Protease X | 12 ± 2 | 98 |
| B | Protease X | 45 ± 7 | 87 |
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors.
- Use QSAR models to correlate substituent effects (e.g., fluorine position) with activity .
- Case Study : Replacing 3-fluoro with 4-fluoro in pyrrolidine increased selectivity for kinase Y by 10-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
